Tributyltin acetate
Overview
Description
Tributyltin acetate is an organotin compound characterized by the presence of three butyl groups covalently bonded to a tin atom, with an acetate group attached. This compound is part of the broader class of tributyltin compounds, which have been widely used for their biocidal properties, particularly in marine antifouling paints . due to its toxicity and environmental impact, the use of tributyltin compounds has been heavily regulated and restricted .
Mechanism of Action
Target of Action
Tributyltin acetate primarily targets the Nuclear receptor coactivator 2 and the Retinoic acid receptor RXR-alpha . These receptors play a crucial role in the regulation of gene expression and are involved in cellular processes such as development, differentiation, and homeostasis .
Mode of Action
This compound interacts with its targets, the Nuclear receptor coactivator 2 and Retinoic acid receptor RXR-alpha, leading to changes in their function . This interaction is the primary endocrine mechanism of action . The compound’s interaction with these receptors alters a range of reproductive, developmental, and metabolic pathways at the organism level .
Biochemical Pathways
The interaction of this compound with its targets affects various biochemical pathways. Specifically, it influences the nuclear retinoid-X receptor (RXR) and peroxisome proliferator-activated receptor γ (PPARγ), and their heterodimers . This molecular initiating event alters a range of reproductive, developmental, and metabolic pathways at the organism level .
Result of Action
The molecular and cellular effects of this compound’s action are significant. It has been recognized as an endocrine-disrupting chemical (EDC) for several decades . Its primary endocrine mechanism of action results in alterations in a range of reproductive, developmental, and metabolic pathways at the organism level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s degradation half-life varies from days to months in water and up to several years in sediment . This persistence in the environment can lead to long-term exposure and potential bioaccumulation in organisms, influencing the compound’s overall impact .
Biochemical Analysis
Biochemical Properties
Tributyltin acetate interacts with the nuclear retinoid-X receptor (RXR), peroxisome proliferator-activated receptor γ (PPARγ), and their heterodimers . This interaction alters a range of reproductive, developmental, and metabolic pathways at the organism level .
Cellular Effects
This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . It has been observed to elicit endocrine-type responses in various species, including molluscs and fish .
Molecular Mechanism
The primary mechanism of action of this compound is its interactions with the nuclear retinoid-X receptor (RXR), peroxisome proliferator-activated receptor γ (PPARγ), and their heterodimers . This molecular initiating event alters a range of reproductive, developmental, and metabolic pathways at the organism level .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed to change over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound can be metabolized sequentially by cytochrome P450 (CYP450) enzymes to dibutyl- and monobutyltin . This interaction could also include any effects on metabolic flux or metabolite levels .
Transport and Distribution
In seawater at average pH 8 and ionic strength 0.5M, 93% of the this compound in solution occurs as the hydroxide complex . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tributyltin acetate can be synthesized through the reaction of tributyltin chloride with sodium acetate in an aqueous medium. The reaction typically proceeds as follows:
(C4H9)3SnCl+NaOAc→(C4H9)3SnOAc+NaCl
This reaction is carried out under mild conditions, usually at room temperature, and the product is purified by recrystallization .
Industrial Production Methods: In industrial settings, this compound is produced by reacting tributyltin oxide with acetic acid. The reaction is typically conducted in a solvent such as toluene, and the product is isolated by distillation:
(C4H9)3Sn2O+2CH3COOH→2(C4H9)3SnOAc+H2O
This method allows for the efficient production of this compound on a large scale .
Chemical Reactions Analysis
Types of Reactions: Tributyltin acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tributyltin oxide.
Reduction: It can be reduced to tributyltin hydride.
Substitution: It can undergo nucleophilic substitution reactions where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under mild conditions.
Major Products:
Oxidation: Tributyltin oxide.
Reduction: Tributyltin hydride.
Substitution: Various tributyltin derivatives depending on the nucleophile used.
Scientific Research Applications
Tributyltin acetate has been extensively studied for its applications in various fields:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: It has been studied for its effects on biological systems, including its role as an endocrine disruptor.
Medicine: Research has explored its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Historically, it was used in marine antifouling paints to prevent the growth of organisms on ship hulls
Comparison with Similar Compounds
- Tributyltin chloride
- Tributyltin oxide
- Tributyltin hydride
Comparison: Tributyltin acetate is unique among tributyltin compounds due to its acetate group, which influences its reactivity and solubility. Compared to tributyltin chloride, it is less reactive towards nucleophiles but more soluble in organic solvents. Tributyltin oxide is primarily used for its biocidal properties, while tributyltin hydride is a valuable reducing agent in organic synthesis .
Properties
IUPAC Name |
tributylstannyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.C2H4O2.Sn/c3*1-3-4-2;1-2(3)4;/h3*1,3-4H2,2H3;1H3,(H,3,4);/q;;;;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWBHRVGYSMBMIO-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30O2Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7043954 | |
Record name | Tributyltin acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7043954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56-36-0 | |
Record name | Tributyltin acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56-36-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tributyltin acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056360 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TRIBUTYLTIN ACETATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8989 | |
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Record name | Tributyltin acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7043954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tributyltin acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.245 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | TRIBUTYLTIN ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/093LD1397U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does tributyltin acetate exert its antifungal activity?
A1: While the exact mechanism remains unclear, research indicates TBTA effectively combats yam rot fungi in both in vitro and in vivo settings []. Notably, the solvent significantly impacts its in vitro toxicity; using 2.5% Tween 80 instead of 25% acetone significantly reduces its effectiveness [].
Q2: What are the potential toxic effects of this compound on reproduction in vertebrates?
A2: this compound acts as an endocrine disruptor, negatively impacting reproductive systems in both male and female vertebrates. Studies reveal that exposure to TBTA can cause testicular and epididymal weight reduction, decreased sperm count in males, and ovarian and uterine abnormalities in females []. Further, it can hinder fetal implantation, decrease pregnancy rates, and lead to lipid accumulation in Sertoli cells and gonocytes of male offspring []. These adverse effects stem from hormonal imbalances and disruption of the hypothalamic–pituitary–gonadal axis [].
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C14H30O2Sn, and its molecular weight is 349.05 g/mol.
Q4: What spectroscopic techniques are used to characterize this compound?
A4: Various spectroscopic methods, including 1H NMR [, , ], 27Al NMR [], 119Sn NMR [, , ], IR [, ], and Mössbauer spectroscopy [, ], are employed to analyze TBTA's structure, speciation, and interactions with other compounds.
Q5: How does the incorporation of this compound into Hypalon paint-based marine antifouling systems affect its release and stability?
A5: When incorporated into Hypalon paint, TBTA reacts to form tributyltin chloride and another unidentified organotin species []. This reaction significantly reduces the release rate of the tributyltin moiety into the surrounding aquatic environment due to its retention within the paint matrix [].
Q6: Does this compound exhibit any catalytic activity?
A6: Yes, TBTA acts as a catalyst in urethane formation reactions []. Studies investigating its catalytic activity in the reaction between m-chloro-phenylisocyanate and n-butanol in heptane reveal that its catalytic mechanism involves the formation of reactive complexes with monomeric alcohol, contributing significantly to the reaction rate [].
Q7: How does temperature affect the catalytic activity of this compound in urethane formation reactions?
A7: The temperature dependence of TBTA's catalytic activity in urethane formation deviates from the Arrhenius equation []. This deviation is attributed to the influence of temperature on alcohol association, leading to varying contributions from different reaction pathways to the overall rate constant [].
Q8: How do structural variations in triorganotin compounds affect their larvicidal activity against Anopheles stephensi mosquito larvae?
A8: The larvicidal efficacy of triorganotin compounds largely depends on the organic ligand attached to the tin atom rather than the anionic substituent []. Notably, tricyclohexyltin compounds exhibit higher effectiveness compared to other triorganotins, possibly due to their enhanced lipophilicity and ability to penetrate the insect cuticle [].
Q9: What are the known toxic effects of this compound on the immune system?
A9: Research suggests that TBTA exposure can suppress T cell development in the thymus, contributing to its immunosuppressive effects [, ].
Q10: How does this compound impact aquatic organisms?
A10: TBTA exhibits high toxicity to various aquatic organisms, even at low concentrations. Studies using lugworm (Arenicola cristata) larvae demonstrate that exposure to TBTA can lead to death and developmental abnormalities, highlighting its potential ecological risks [].
Q11: What analytical techniques are employed to study the speciation of tributyltin compounds in environmental samples?
A11: Mössbauer spectroscopy and 119Sn NMR are valuable techniques for investigating the speciation of tributyltin compounds in environmental matrices like seawater and sediment []. These methods provide insights into the transformation and fate of TBTA in natural environments.
Q12: Are there any viable alternatives to this compound for specific applications?
A12: Due to its environmental persistence and toxicity, alternatives to TBTA are actively sought. For instance, research explores the use of natural plant extracts as potential inhibitors of glutathione S-transferase in cowpea storage bruchids, offering a potentially safer alternative to synthetic pesticides like TBTA [].
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